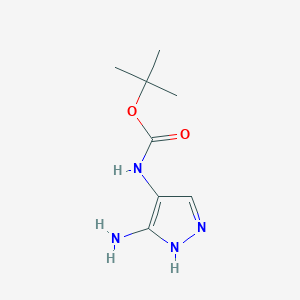

Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-amino-1H-pyrazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)11-5-4-10-12-6(5)9/h4H,1-3H3,(H,11,13)(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJTXZMHDTCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Three-Component Coupling: One efficient method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.

Industrial Production Methods: The industrial production of Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The compound can participate in substitution reactions, where the t-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted carbamates or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Tert-butyl (3-amino-1H-pyrazol-4-yl)carbamate has been identified as a potential lead compound in drug discovery due to its ability to interact with various biological targets. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives have shown promise in inhibiting specific enzymes and receptors associated with diseases such as cancer and inflammation.

Case Study: Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, derivatives of pyrazole have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. One study reported that modifications of pyrazole derivatives led to compounds with high potency against CDK16, demonstrating significant cellular effects on tumor growth .

Enzyme Inhibition

Targeting Proteases and Kinases

The compound's structural features allow it to act as an inhibitor for various proteases and kinases. Its design can be optimized to enhance selectivity and efficacy against specific enzyme targets involved in disease pathways. For example, compounds derived from this compound have been explored for their ability to inhibit mutant forms of epidermal growth factor receptor (EGFR), which are implicated in non-small cell lung cancer .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, such as nucleophilic substitutions and reductions, allowing chemists to create a wide array of pyrazole derivatives with tailored properties .

Data Table: Applications Overview

Mechanism of Action

The mechanism by which Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate exerts its effects is primarily through its role as a protecting group. The t-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and functional differences between Tert-butyl (3-amino-1H-pyrazol-4-yl)carbamate and related carbamate derivatives:

Table 1: Comparison of Key Carbamate Derivatives

Structural and Functional Differences

Amino Group Reactivity

The 3-amino group in the target compound distinguishes it from analogs like tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate , which replaces the amino group with a hydroxyl moiety. This substitution reduces nucleophilicity but improves solubility in polar solvents. In contrast, the amino group in the target compound facilitates coupling reactions (e.g., amide bond formation), critical for constructing heterocyclic drug candidates .

Boc Protection Strategy

All listed compounds utilize the Boc group for amine protection. However, the steric environment varies: the pyrazole ring in the target compound creates a planar geometry, whereas cyclohexyl or cyclopentyl substituents (e.g., CAS 1290191-64-8 ) introduce conformational rigidity. This impacts crystallinity and purification efficiency, as noted in SHELX-refined structures .

Biological Activity

Tert-butyl (3-amino-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 186.22 g/mol. The compound contains a tert-butyl group, an amino group, and a pyrazole ring, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Compounds with similar structures have shown promise in inhibiting specific enzymes, including proteases and kinases. The presence of the pyrazole ring enhances its ability to interact with biological targets, making it a candidate for therapeutic applications.

Potential Mechanisms Include:

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation: Interaction with receptors can lead to changes in cellular signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation.

1. Anticancer Activity

Studies have indicated that pyrazole derivatives can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer. For instance, one study demonstrated that a related compound exhibited significant antiproliferative effects on cancer cell lines, suggesting that this compound may share similar properties .

2. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promise against various pathogens. For example, compounds structurally related to this compound demonstrated effective inhibition against strains like E. coli and Pseudomonas aeruginosa .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and molecular docking simulations are employed to evaluate binding affinities and identify specific targets within biological systems .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₈H₁₄N₄O₂ | Anticancer, Antimicrobial |

| Tert-butyl (3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl)carbamate | C₈H₁₃N₃O₂ | Enzyme Inhibition |

| Tert-butyl (3-amino-1-(ethyl)-1H-pyrazol-4-yl)carbamate | C₉H₁₈N₄O₂ | Anticancer |

Q & A

Basic: What are the optimal synthetic conditions for tert-butyl (3-amino-1H-pyrazol-4-yl)carbamate to maximize yield and purity?

Methodological Answer:

The synthesis typically involves coupling tert-butyl chloroformate with a pyrazole-amine precursor under basic conditions. Key steps include:

- Base Selection: Use triethylamine (TEA) or DIEA to deprotonate the amine and facilitate carbamate formation .

- Solvent Optimization: Dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) minimizes side reactions .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Yields >70% are achievable with strict inert atmosphere control (N₂) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic effects of the tert-butyl carbamate group and pyrazole ring:

- Charge Distribution: The amino group at position 3 enhances nucleophilicity, while the tert-butyl group sterically hinders electrophilic attack .

- Transition State Analysis: Identify intermediates in SNAr reactions using Gaussian or ORCA software .

- Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

Advanced: How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

Contradictions (e.g., bond-length discrepancies) arise from disorder or twinning. Mitigation strategies include:

- Data Redundancy: Collect high-resolution data (≤0.8 Å) and use SHELXL for refinement .

- Twinning Analysis: Employ PLATON to detect twinning and apply TWIN laws .

- Validation Tools: Check R-factor convergence and ADDSYM in Olex2 to rule out missed symmetry .

Basic: What are the stability considerations for this compound under varying pH?

Methodological Answer:

- Acidic Conditions (pH <3): Rapid hydrolysis of the carbamate group occurs, releasing CO₂ and tert-butanol. Store at pH 5–7 .

- Basic Conditions (pH >9): Decomposition via nucleophilic attack on the carbonyl. Use buffered solutions (e.g., phosphate buffer) for short-term studies .

- Long-Term Storage: -20°C under argon; desiccants (silica gel) prevent moisture-induced degradation .

Advanced: What methodologies are recommended for analyzing its biological activity in enzyme inhibition studies?

Methodological Answer:

- Kinase Inhibition Assays: Use FRET-based Z’-LYTE™ kits (Thermo Fisher) with ATP concentrations near Km .

- IC₅₀ Determination: Dose-response curves (0.1–100 µM) with triplicate measurements to assess potency .

- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to evaluate selectivity .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

Methodological Answer:

- Pyrazole Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance binding affinity .

- Carbamate Replacement: Substitute tert-butyl with adamantyl for increased lipophilicity and BBB penetration .

- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .

Basic: What are the safety protocols for handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.